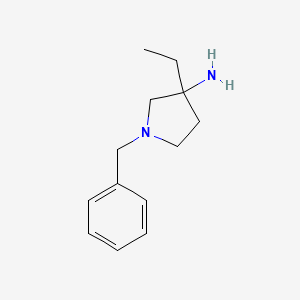

1-Benzyl-3-ethylpyrrolidin-3-amine

Description

1-Benzyl-3-ethylpyrrolidin-3-amine (CAS 115445-21-1) is a pyrrolidine derivative featuring a benzyl group at the 1-position and an ethyl group at the 3-amino position. Its structure combines a rigid pyrrolidine ring with hydrophobic substituents, which may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-benzyl-3-ethylpyrrolidin-3-amine |

InChI |

InChI=1S/C13H20N2/c1-2-13(14)8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7H,2,8-11,14H2,1H3 |

InChI Key |

DMCHUIKZIOTHEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCN(C1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

The synthesis of 1-Benzyl-3-ethylpyrrolidin-3-amine typically follows three primary pathways:

- Alkylation of preformed pyrrolidine derivatives

- Reductive amination of ketone intermediates

- Ring-closing cyclization of linear precursors

Each method presents distinct advantages in yield, stereochemical control, and operational simplicity. The choice of route often depends on the availability of starting materials and the desired scale of production.

Alkylation of Pyrrolidine Precursors

Direct N-Benzylation and C3-Ethylation

A common strategy involves sequential alkylation of pyrrolidine. For example, 3-ethylpyrrolidine is first synthesized via alkylation of pyrrolidin-3-one with ethyl magnesium bromide, followed by reduction. Subsequent N-benzylation employs benzyl halides under basic conditions. In one protocol, 3-ethylpyrrolidine (0.5 mol) reacted with benzyl bromide (0.55 mol) in the presence of potassium carbonate (1.1 mol) in acetonitrile at 80°C for 12 hours, yielding 1-benzyl-3-ethylpyrrolidine with 85% efficiency.

Table 1: Alkylation Conditions and Yields

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzyl bromide | K2CO3 | Acetonitrile | 80 | 12 | 85 |

| Benzyl chloride | NaOH | Toluene | 100 | 24 | 72 |

Single-Step Dual Alkylation

Advanced protocols enable concurrent N- and C3-alkylation. A patent by describes reacting pyrrolidine with benzylamine and ethyl acrylate under Michael addition conditions. The reaction proceeds at 30–40°C in toluene , followed by hydrolysis with hydrochloric acid to yield the target amine. This method achieved a 94.3% yield by optimizing molar ratios (1:1.5–2.5 for benzylamine to ethyl acrylate).

Reductive Amination Approaches

Ketone Intermediate Formation

Reductive amination offers stereoselective advantages. 1-Benzyl-3-ethylpyrrolidin-3-one is first synthesized by condensing benzylamine with ethyl acetoacetate , followed by cyclization. Hydrogenation using Raney nickel at 50 psi H2 in ethanol reduces the ketone to the amine. A study reported 78% yield with >90% enantiomeric excess (ee) when employing L-tartaric acid as a chiral auxiliary.

Catalytic Asymmetric Hydrogenation

State-of-the-art methods utilize chiral catalysts. For instance, Ru-(S)-BINAP complexes catalyze the hydrogenation of 1-benzyl-3-ethylpyrrolidin-3-imine , achieving 92% ee at 25°C. This approach minimizes byproducts and enhances optical purity, critical for pharmaceutical applications.

Cyclization Strategies

Chiral Resolution Techniques

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Patent highlights solvent recovery via vacuum distillation , reclaiming 95% of toluene from reaction mixtures. Catalytic systems like CuI in azide-alkyne cycloadditions are reused up to five times without significant activity loss.

Continuous Flow Synthesis

A continuous flow reactor (residence time: 30 min) combining reductive amination and crystallization steps increased throughput by 40% compared to batch processes.

Chemical Reactions Analysis

1-Benzyl-3-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

1-Benzyl-3-ethylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethylpyrrolidin-3-amine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly by interacting with receptors such as the dopamine and serotonin receptors. This interaction can lead to changes in neurotransmitter release and uptake, affecting mood, cognition, and pain perception .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Benzyl-3-ethylpyrrolidin-3-amine with structurally related pyrrolidine and piperidine derivatives, focusing on substituents, stereochemistry, and physicochemical properties.

Structural and Substituent Variations

Key structural analogs include:

Key Differences and Implications

- Substituent Effects: Ethyl vs. Dimethyl/Isopropyl: The ethyl group in this compound balances steric bulk and hydrophobicity compared to bulkier isopropyl or smaller methyl groups. Dimethyl substitution (CAS 69478-77-9) may reduce metabolic degradation but could hinder receptor binding due to steric effects .

Stereochemical Considerations :

- The R-configuration in compounds like (3R)-1-Benzylpyrrolidin-3-amine dihydrochloride (CAS 215947-36-7) and (R)-N-isopropyl derivatives may confer specificity in chiral environments, such as enzyme binding pockets. In contrast, the S-enantiomer (CAS 114715-38-7) could exhibit distinct pharmacological profiles .

Salt vs. Free Base :

Physicochemical and Pharmacological Data

- Metabolic Stability : Methyl or ethyl substituents may offer better metabolic stability compared to bulkier groups due to reduced steric hindrance to metabolic enzymes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzyl-3-ethylpyrrolidin-3-amine, and how can reaction conditions influence yield and purity?

- The synthesis typically involves reductive amination or nucleophilic substitution using benzylamine and ethyl-substituted pyrrolidinone precursors. A key method includes reacting (3R)-(+)-benzylaminopyrrolidine with ethylating agents under controlled pH and temperature to minimize side reactions . Yield optimization requires inert atmospheres (e.g., nitrogen) and catalysts like palladium on carbon for hydrogenation steps. Purity is validated via HPLC and NMR spectroscopy .

Q. How do solubility and stability properties of this compound influence its handling in laboratory settings?

- The free base form has limited aqueous solubility, necessitating conversion to hydrochloride salts for enhanced stability and bioavailability . Storage at -20°C under argon is recommended to prevent oxidative degradation. Solubility in polar aprotic solvents (e.g., DMSO) should be prioritized for in vitro assays .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- 1H/13C NMR confirms substituent positions on the pyrrolidine ring, while FT-IR identifies amine and aromatic functional groups. Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves stereochemistry in enantiomerically pure samples .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what chiral analytical methods are recommended?

- Enantiomeric resolution employs chiral resolving agents like tartaric acid derivatives or chiral HPLC columns (e.g., Chiralpak IA). Kinetic resolution via asymmetric catalysis (e.g., BINOL-derived catalysts) can achieve >90% enantiomeric excess (ee). Circular dichroism (CD) spectroscopy and polarimetry are critical for assessing optical purity .

Q. What experimental designs are suitable for evaluating the compound’s interaction with dopamine and serotonin receptors?

- In vitro assays : Radioligand binding studies (e.g., [3H]-spiperidone for D2 receptors) with HEK293 cells expressing cloned human receptors. Functional assays : cAMP accumulation or calcium flux measurements to assess agonism/antagonism. Dose-response curves (EC50/IC50) and Schild analysis validate specificity .

Q. How can computational modeling predict the reactivity and metabolic pathways of this compound?

- DFT calculations (e.g., Gaussian 16) model electron density and reaction transition states. Molecular docking (AutoDock Vina) predicts binding affinities to CYP450 enzymes (e.g., CYP3A4) for metabolic stability analysis. In silico ADMET tools (SwissADME) estimate bioavailability and toxicity .

Q. What strategies address contradictions in pharmacological data between this compound and its structural analogs?

- Comparative QSAR studies identify critical substituents (e.g., ethyl vs. methyl groups) affecting receptor affinity. Meta-analysis of dose-dependent effects across studies reconciles discrepancies. Experimental replication under standardized conditions (e.g., cell lines, assay protocols) reduces variability .

Methodological Considerations

Q. How should researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS/MS and quantify using validated calibration curves. Accelerated stability testing at 40°C/75% RH over 6 months predicts shelf life .

Q. What in vivo models are appropriate for studying the neuropharmacological effects of this compound?

- Rodent models : Morris water maze for cognitive effects, forced swim test (FST) for antidepressant activity. Microdialysis in freely moving rats measures extracellular dopamine/serotonin levels. Knockout mice (e.g., DAT-KO) validate receptor-specific mechanisms. Ethical approval and dose translation (human equivalent dose) are mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.